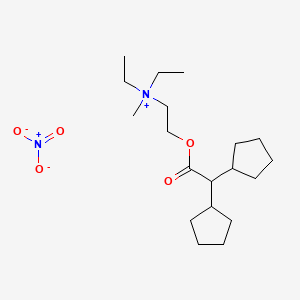
Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate is a complex chemical compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes both ammonium and nitrate groups, making it a versatile reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate typically involves the reaction of diethyl(2-hydroxyethyl)methyl ammonium chloride with dicyclopentylacetate in the presence of a nitrate source. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with minimal impurities.
化学反应分析
Types of Reactions
Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitrate derivatives, while reduction could produce various ammonium compounds.
科学研究应用
Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate involves its interaction with specific molecular targets and pathways. The compound can affect cellular processes by altering the activity of enzymes and receptors, leading to changes in cellular function and signaling.
相似化合物的比较
Similar Compounds
- Diethyl(2-hydroxyethyl)methyl ammonium chloride
- Diethylmethyl (2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide
Uniqueness
Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate is unique due to its combination of ammonium and nitrate groups, which provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.
属性
CAS 编号 |
99688-51-4 |
|---|---|
分子式 |
C19H36N2O5 |
分子量 |
372.5 g/mol |
IUPAC 名称 |
2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-methylazanium;nitrate |
InChI |
InChI=1S/C19H36NO2.NO3/c1-4-20(3,5-2)14-15-22-19(21)18(16-10-6-7-11-16)17-12-8-9-13-17;2-1(3)4/h16-18H,4-15H2,1-3H3;/q+1;-1 |
InChI 键 |
TUUXCKFDIWXPKT-UHFFFAOYSA-N |
规范 SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[N+](=O)([O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















